4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C14H10BrIN2O2S. It is a derivative of pyrrolo[2,3-b]pyridine, which is a significant structure in medicinal chemistry due to its biological activities . The compound is characterized by the presence of bromine, iodine, and a tosyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions. One common method starts with the bromination of 1H-pyrrolo[2,3-b]pyridine, followed by iodination and tosylation. The reaction conditions often require the use of reagents such as N-bromosuccinimide (NBS) for bromination, iodine and a suitable oxidizing agent for iodination, and p-toluenesulfonyl chloride for tosylation . Industrial production methods may involve similar steps but optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Chemical Biology: The compound is used in the study of protein-ligand interactions and cellular signaling pathways.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine atom, which may affect its reactivity and biological activity.
4-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Substitution of bromine with chlorine can lead to different chemical properties and applications.
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with different positioning of the iodine atom, which can influence its reactivity in synthetic applications.
Eigenschaften
Molekularformel |
C14H10BrIN2O2S |
---|---|
Molekulargewicht |
477.12 g/mol |
IUPAC-Name |
4-bromo-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10BrIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-8-12(16)13-11(15)6-7-17-14(13)18/h2-8H,1H3 |
InChI-Schlüssel |
CKYQGNNTWWJCMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.